molecular formula C5H9BrO B6601358 [1-(bromomethyl)cyclopropyl]methanol CAS No. 81469-27-4

[1-(bromomethyl)cyclopropyl]methanol

Cat. No.: B6601358
CAS No.: 81469-27-4
M. Wt: 165.03 g/mol
InChI Key: WMPRZXWMUYZLDP-UHFFFAOYSA-N
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Description

Significance of Cyclopropylalkane Derivatives in Modern Chemical Research

Cyclopropane-containing molecules are prevalent in numerous natural products, pharmaceuticals, and agrochemicals. rsc.org The incorporation of a cyclopropane (B1198618) ring into a molecule can have profound effects on its biological activity and physicochemical properties. google.com The rigid, three-membered ring introduces conformational constraint, which can be advantageous in the design of enzyme inhibitors and receptor ligands by locking the molecule into a bioactive conformation.

Furthermore, the cyclopropyl (B3062369) group is often considered a "bioisostere" of a vinyl group or a gem-dimethyl group. Its unique electronic nature, with C-C bonds exhibiting a higher p-character than typical alkanes, can influence metabolic stability and membrane permeability. google.com In medicinal chemistry, the strategic placement of a cyclopropane ring can lead to enhanced potency, improved selectivity, and reduced off-target effects. google.com The proven track record of cyclopropane-containing drugs in the market underscores the importance of developing synthetic methodologies for the efficient introduction of this structural unit. google.com

Structural Characteristics and Unique Reactivity of Cyclopropyl-Substituted Systems

The defining feature of the cyclopropane ring is its significant ring strain, estimated to be around 115 kJ/mol. google.com This inherent strain governs the reactivity of cyclopropyl-substituted compounds, making them susceptible to ring-opening reactions under various conditions. google.com These reactions can be initiated by electrophiles, nucleophiles, or radicals, and often proceed with a high degree of stereoselectivity.

The reactivity of cyclopropyl systems is also influenced by the nature of the substituents on the ring. scilit.com For instance, the presence of an electron-withdrawing group can render the cyclopropane susceptible to nucleophilic attack and ring-opening. scilit.com Conversely, the cyclopropylmethyl cation is known to be highly stabilized through delocalization of the positive charge into the bent C-C bonds of the ring, a phenomenon often referred to as "homoaromaticity." This stabilization facilitates reactions that proceed through carbocationic intermediates. The behavior of cyclopropyl halides, for example, is often more comparable to that of alkenyl halides rather than their open-chain alkyl halide counterparts due to the unique electronic structure of the cyclopropane ring. scilit.com

In the case of [1-(bromomethyl)cyclopropyl]methanol, the molecule possesses two reactive sites: the hydroxyl group, which can undergo typical alcohol reactions such as esterification and oxidation, and the bromomethyl group, which is susceptible to nucleophilic substitution. The proximity of these two functional groups on a strained ring system can also lead to intramolecular reactions and rearrangements, providing pathways to more complex cyclic and spirocyclic structures.

Overview of the Research Landscape for Halogenated Cyclopropylmethanols

The synthesis of halogenated cyclopropylmethanols and their derivatives is an active area of research, driven by their utility as synthetic intermediates. Various methods have been developed for the preparation of these compounds. For instance, the bromination of cyclopropylmethanol (B32771) can be achieved using reagents like triphenylphosphine (B44618) and bromine, though this method can present challenges in terms of product purity and the formation of byproducts. rsc.orgnbinno.com More refined methods, such as those employing a triarylphosphite and a bromine compound in a polar aprotic solvent, have been developed to afford highly pure (bromomethyl)cyclopropane (B137280). rsc.orggoogle.com

Research has also focused on the conversion of cyclopropanemethanol to the corresponding cyclopropylmethyl halides using aqueous hydrogen halide solutions or a complex of an N-halosuccinimide and a dialkyl sulfide. sigmaaldrich.com These methods are often sought for their industrial applicability, aiming for high yields and purity. google.comsigmaaldrich.com

The subsequent reactions of halogenated cyclopropylmethanols are of significant interest. The bromomethyl group can be displaced by a variety of nucleophiles. For example, [1-(bromomethyl)cyclopropyl]methyl acetate (B1210297) can be reacted with potassium cyanide to form the corresponding nitrile, which is a key intermediate for the synthesis of [1-(mercaptomethyl)cyclopropyl]acetic acid and its derivatives. google.com This highlights the role of halogenated cyclopropylmethanols as precursors to a diverse range of functionalized cyclopropane building blocks.

Chemical Compound Information

Compound Name
This compound
[1-(bromomethyl)cyclopropyl]methyl acetate
[1-(mercaptomethyl)cyclopropyl]acetic acid
(bromomethyl)cyclopropane
cyclopropanemethanol
cyclopropylmethyl halides
N-halosuccinimide
triphenylphosphine
triarylphosphite

Chemical Properties of this compound

PropertyValueSource
CAS Number 81469-27-4 sigmaaldrich.com
Molecular Formula C5H9BrO chemspider.com
Molecular Weight 165.03 g/mol sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
Synonyms Cyclopropanemethanol, 1-(bromomethyl)- chemspider.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(bromomethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-3-5(4-7)1-2-5/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPRZXWMUYZLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Bromomethyl Cyclopropyl Methanol and Analogues

Strategic Approaches to Cyclopropylmethanol (B32771) Precursor Synthesis

The creation of the 1-substituted cyclopropylmethanol scaffold is a critical first step. This requires methods that can efficiently form the strained three-membered ring while incorporating the necessary carbinol functionality.

Cyclopropanation Reactions for Ring Formation

The Simmons-Smith reaction and its modifications stand out as a premier method for the cyclopropanation of alkenes, particularly allylic alcohols, due to their high stereospecificity and functional group tolerance. organic-chemistry.orgmdpi.comacs.org The reaction typically involves an organozinc carbenoid, such as that generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (the Furukawa modification). organic-chemistry.orgacs.org The hydroxyl group of an allylic alcohol can direct the cyclopropanation, leading to high diastereoselectivity. stackexchange.com This directing effect is attributed to the coordination of the zinc reagent to the alcohol's oxygen atom, which guides the methylene (B1212753) transfer to the same face of the double bond. stackexchange.com

The diastereoselectivity of the Simmons-Smith cyclopropanation of allylic alcohols is highly dependent on the substrate's geometry and the specific reagents used. Research has shown that (Z)-allylic alcohols often yield syn-cyclopropylmethanols with high diastereoselectivity. The choice of the zinc carbenoid is also crucial for achieving high diastereoselectivity, especially with (E)-disubstituted olefins. wikipedia.org

Table 1: Diastereoselective Simmons-Smith Cyclopropanation of Various Allylic Alcohols

Allylic Alcohol SubstrateCatalyst/Reagent SystemDiastereomeric Ratio (dr)Yield (%)Reference
(E)-Cinnamyl alcoholaziridine-phosphine 6 / Et₂Zn / CH₂I₂15:190 organic-chemistry.org
(Z)-Cinnamyl alcoholaziridine-phosphine 6 / Et₂Zn / CH₂I₂-- organic-chemistry.org
(E)-3-(Dimethylphenylsilyl)-2-propen-1-ol(+)-DET / Et₂Zn / CH₂I₂-69 nih.gov
(E)-3-Phenyl-2-propen-1-ol(R,R)-1,2-diaminocyclohexane derivative / Zn(CH₂I)₂-- acs.org
Alkenyl Cyclopropyl (B3062369) CarbinolEt₂Zn / CH₂I₂>98:2>95 acs.org

This table is generated based on data from multiple sources to illustrate the scope and efficiency of the Simmons-Smith reaction.

Reductive Pathways for Carbinol Functionality Introduction

An alternative strategy to building the cyclopropylmethanol precursor involves the reduction of a pre-formed cyclopropane (B1198618) ring bearing a carbonyl group. A common approach is the catalytic hydrogenation of cyclopropanecarboxylic acid esters. This method can be both economical and environmentally friendly. researchgate.net The process typically employs a chromium-free zinc oxide catalyst under elevated temperature and pressure. researchgate.net

For instance, the hydrogenation of ethyl cyclopropanecarboxylate (B1236923) has been shown to produce cyclopropylmethanol with high selectivity. researchgate.net This method avoids the use of stoichiometric and often hazardous reagents required in other reductive procedures.

Table 2: Catalytic Hydrogenation of Cyclopropanecarboxylic Acid Esters

SubstrateCatalystTemperature (°C)Pressure (bar)Conversion (%)Selectivity for Cyclopropylmethanol (%)Reference
Methyl cyclopropanecarboxylateZnO2973009992 researchgate.net
Ethyl cyclopropanecarboxylateZnO-3009993 researchgate.net
Isobutyl cyclopropanecarboxylateZnO doped with copper2073009891 researchgate.net

This table summarizes results from the catalytic hydrogenation of various cyclopropanecarboxylic acid esters to afford cyclopropylmethanol.

Selective Bromination Strategies for [1-(bromomethyl)cyclopropyl]methanol Construction

Once the cyclopropylmethanol precursor is obtained, the next critical step is the selective bromination of the primary alcohol in the presence of the cyclopropane ring. This requires mild conditions to avoid ring-opening or other side reactions.

Phosphite-Mediated Bromination Protocols

The use of phosphite-based reagents, particularly triarylphosphites in combination with bromine, offers a mild and effective method for the conversion of primary alcohols to the corresponding bromides. This approach is advantageous over harsher reagents like phosphorus tribromide (PBr₃), which can sometimes lead to rearrangements. harvard.eduscispace.com

The efficiency of the triarylphosphite/bromine system is significantly influenced by the choice of solvent. Polar aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) are commonly employed. organic-chemistry.orgscispace.com The reaction proceeds via the formation of a bromophosphonium bromide intermediate from the reaction of the triarylphosphite and bromine. organic-chemistry.org This intermediate then reacts with the alcohol.

Optimization studies often involve screening different triarylphosphites and solvents to maximize the yield and purity of the desired alkyl bromide. For example, the bromination of primary alcohols using triphenyl phosphite (B83602) and bromine in dichloromethane at low temperatures has been shown to be a high-yielding transformation. organic-chemistry.org

Table 3: Illustrative Optimization of Phosphite-Mediated Bromination of a Primary Alcohol

PhosphiteSolventTemperature (°C)Yield of Alkyl Bromide (%)Reference
Triphenyl phosphiteDichloromethane-60High organic-chemistry.org
Triphenylphosphine (B44618)AcetonitrileRefluxGood to Excellent organic-chemistry.org
TriphenylphosphineDimethylformamide (DMF)-1077.5 acs.org

This table is a representative summary based on data for the bromination of primary alcohols using phosphite/phosphine and bromine systems in various polar aprotic solvents.

The mechanism of phosphite-mediated bromination involves the formation of key intermediates that dictate the reaction's outcome. The initial reaction between a triarylphosphite and bromine generates a bromotriphenoxyphosphonium bromide. This species then reacts with the alcohol to form an alkoxyphosphonium bromide intermediate. nrochemistry.com

This alkoxyphosphonium intermediate is central to the transformation. The bromide ion, acting as a nucleophile, attacks the carbon atom of the alcohol moiety in an Sₙ2 fashion, leading to the formation of the alkyl bromide and triphenyl phosphate (B84403) as a byproduct. nrochemistry.comorganic-chemistry.org The formation of the very stable phosphorus-oxygen double bond in the triphenyl phosphate byproduct is a major driving force for the reaction. wikipedia.org

The investigation of these oxyphosphonium intermediates can be carried out using techniques such as ³¹P NMR spectroscopy. nih.gov This allows for the direct observation of the phosphorus-containing species in solution and can provide valuable insights into the reaction mechanism and the influence of different reaction parameters on the stability and reactivity of these intermediates. nih.govresearchgate.net

N-Bromosuccinimide (NBS) Based Methodologies and their Applicability

N-Bromosuccinimide (NBS) is a widely utilized reagent in organic synthesis for performing selective brominations. wikipedia.org It serves as a convenient and solid source of electrophilic bromine or the bromine radical (Br•), depending on the reaction conditions. wikipedia.org Its applications include allylic and benzylic bromination, bromination of carbonyl and aromatic derivatives, and as an activator or oxidant in various transformations. wikipedia.orgorganic-chemistry.orgmdpi.com The Wohl-Ziegler reaction, for instance, employs NBS under radical conditions (using initiators like AIBN or light) to brominate positions allylic or benzylic to a double bond or aromatic ring. wikipedia.org

Despite its broad utility, the direct application of NBS for the synthesis of this compound and its direct precursors has limitations. While NBS is effective for converting cyclobutyl carbinol to (bromomethyl)cyclobutane (B93029) in the presence of triphenyl phosphite, these conditions are reported to be unsuitable for the synthesis of the analogous (bromomethyl)cyclopropane (B137280). google.com This suggests that the reactivity of the cyclopropylmethyl system under these specific NBS conditions differs significantly from its cyclobutyl counterpart, potentially due to ring strain effects or different reaction pathways.

However, NBS has been successfully employed in the synthesis of more complex, substituted cyclopropane systems. For example, in a multi-step synthesis of fluorenone derivatives, NBS was used to regioselectively brominate a benzonitrile (B105546) derivative which was later incorporated into a biaryl cyclopropane precursor. beilstein-journals.org Similarly, microwave-assisted radical bromination using NBS has been developed for methylarenes, offering a rapid method to produce bromomethyl and dibromomethyl compounds. researchgate.net While not directly applied to this compound, these methods highlight the potential of NBS-based strategies for creating bromomethyl-containing cyclopropane analogues, provided the substrate and conditions are carefully selected. The key challenge remains the selective bromination of the methyl group without inducing ring-opening or other side reactions in the strained cyclopropane system.

Functional Group Interconversions for Bromomethyl Moiety Introduction

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another. solubilityofthings.comic.ac.uk This strategy is paramount for introducing the bromomethyl moiety onto a pre-existing cyclopropane scaffold, most commonly by converting a hydroxymethyl group (-CH₂OH) into a bromomethyl group (-CH₂Br).

A prevalent method for this transformation is the Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CBr₄). A related and often more practical approach involves reacting the alcohol with triphenylphosphine and bromine (Br₂), which first react to form triphenylbromophosphonium bromide. google.com This reagent then converts the alcohol to the corresponding alkyl bromide. A patent describes a method for producing (bromomethyl)cyclopropane from cyclopropylmethanol using a triarylphosphite and a bromine compound in a polar aprotic solvent. google.com This method is noted for its potential for high productivity and yield under controlled temperature conditions. google.com

Another documented FGI approach starts from 1,1-cyclopropyldimethanol. google.com This diol is first selectively mono-acetylated by reacting it with acetic anhydride (B1165640) in the presence of pyridine. The resulting intermediate, [1-(hydroxymethyl)cyclopropyl]methyl acetate (B1210297), is then treated with hydrogen bromide and glacial acetic acid to yield [1-(bromomethyl)cyclopropyl]methyl acetate, effectively converting the remaining hydroxyl group to a bromomethyl group. google.com

The conversion of alcohols to alkyl halides is a fundamental FGI with various available reagents. vanderbilt.edu The choice of reagent often depends on the substrate's sensitivity and the desired reaction conditions.

Functional Group Interconversion Methods for Bromomethyl Introduction

Precursor Functional GroupReagentsProductNotes
-CH₂OH (in Cyclopropylmethanol)Triarylphosphite, Bromine Compound(Bromomethyl)cyclopropanePerformed in a polar aprotic solvent at low temperatures. google.com
-CH₂OH (in 1,1-Cyclopropyldimethanol)1. Acetic Anhydride, Pyridine 2. HBr, Glacial Acetic Acid[1-(bromomethyl)cyclopropyl]methyl acetateA two-step process involving selective protection and subsequent bromination. google.com
-CH₂OHPBr₃, Pyridine-CH₂BrA classic method for converting primary and secondary alcohols to bromides. vanderbilt.edu
-CH₂OHPPh₃, CBr₄-CH₂BrThe Appel reaction, generally mild conditions. vanderbilt.edu

Multi-Step Synthetic Sequences Incorporating Substituted Cyclopropyl Intermediates

The construction of this compound and its analogues can be achieved through multi-step sequences that first establish a substituted cyclopropane ring, which is then elaborated to the final target. This approach allows for the synthesis of highly functionalized and structurally diverse analogues that may not be accessible through direct functionalization of a simpler cyclopropane precursor.

One such strategy involves the one-pot reaction of α-bromomethyl ketones or aldehydes with reagents like ethyl cyanoacetate (B8463686) or malononitrile (B47326) in the presence of cyanogen (B1215507) bromide (BrCN) and triethylamine. urmia.ac.ir This method rapidly produces structurally diverse and highly substituted bromomethyl cyclopropanes in excellent yields. urmia.ac.ir The reaction proceeds through the formation of an alkylidenemalononitrile, followed by a Michael addition and subsequent intramolecular nucleophilic substitution to form the cyclopropane ring. urmia.ac.ir

Another approach focuses on the cyclopropanation of aldehydes. For instance, reacting aldehydes with a β-dicarbonyl compound such as malononitrile or Meldrum's acid in the presence of BrCN and a base can afford substituted cyclopropanes. urmia.ac.ir These intermediates can be designed to carry functional groups that can be subsequently converted to the desired hydroxymethyl and bromomethyl moieties. Research has detailed the synthesis of various cyclopropyl methyl bromides from ketones and aldehydes with β-dicarbonyl compounds, highlighting the versatility of building the cyclopropane ring as a key step in the sequence. researchgate.net

These multi-step syntheses offer significant flexibility. By choosing different starting ketones, aldehydes, and β-dicarbonyl compounds, a wide array of substituted cyclopropane intermediates can be generated. These intermediates can then undergo further transformations, such as reduction of ester or nitrile groups to alcohols and subsequent bromination, to yield a library of this compound analogues.

Examples of Multi-Step Syntheses via Substituted Cyclopropyl Intermediates

Starting MaterialsKey Reagents/StepsIntermediate TypePotential Final Product Class
α-bromomethyl ketones/aldehydes, Ethyl cyanoacetate/MalononitrileBrCN, Et₃N (One-pot reaction)Highly substituted 3-(bromomethyl)cyclopropane-1,2-dicarbonitriles or dicarboxylatesSubstituted this compound analogues (after reduction of nitrile/ester)
Aldehydes, Malononitrile1. Condensation 2. Michael Addition 3. Bromination 4. Intramolecular CyclizationPenta-substituted cyclopropanesComplex analogues with multiple substitution patterns on the cyclopropane ring. urmia.ac.ir
Aldehydes, Meldrum's acidBrCN, NaOEt (ball-milling)Bis-spiro cyclopropanesSpirocyclic analogues of this compound. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 1 Bromomethyl Cyclopropyl Methanol

Elimination Reactions Leading to Olefinic Products

In the presence of a base, [1-(bromomethyl)cyclopropyl]methanol can undergo elimination reactions to form alkenes. These reactions can proceed through either E1 or E2 pathways, often in competition with substitution reactions.

The E2 (Elimination, Bimolecular) mechanism is a concerted process where a base removes a beta-hydrogen while the leaving group departs simultaneously, forming a double bond. khanacademy.org This pathway is favored by strong bases, particularly sterically hindered ones like tert-butoxide. masterorganicchemistry.comlibretexts.org The reaction rate is second-order, depending on the concentrations of both the substrate and the base. youtube.com A key requirement for the E2 mechanism is an anti-periplanar stereochemical arrangement between the beta-hydrogen and the leaving group. youtube.comlibretexts.org

The E1 (Elimination, Unimolecular) mechanism proceeds through the same carbocation intermediate as the S_N1 reaction. youtube.com After the carbocation forms, a weak base removes an adjacent proton to form the alkene. masterorganicchemistry.com This pathway is favored by weak bases and polar protic solvents that promote ionization. youtube.comyoutube.com Because it involves a carbocation, the E1 reaction does not have the strict stereochemical requirements of the E2 pathway. youtube.com Given that this compound can form a stabilized carbocation, the E1 pathway is a plausible outcome under conditions that also favor S_N1 (e.g., heating in a polar protic solvent like methanol). youtube.com

A central aspect of the reactivity of this compound is the competition between substitution and elimination. libretexts.orglibretexts.org Several factors dictate the major product.

Nature of the Nucleophile/Base: This is a critical factor. Strong, non-hindered nucleophiles (e.g., I⁻, CH₃S⁻) primarily lead to S_N2 products. youtube.com Strong, sterically hindered bases (e.g., t-BuOK) strongly favor E2 elimination. youtube.com Strong, unhindered bases/nucleophiles (e.g., CH₃O⁻, OH⁻) can result in a mixture of S_N2 and E2 products. youtube.com Weak nucleophiles/bases (e.g., H₂O, CH₃OH) lead to a competition between S_N1 and E1 reactions. youtube.com

Reaction Temperature: Elimination reactions are entropically favored over substitution reactions. Therefore, increasing the reaction temperature generally increases the proportion of the elimination product (both E1 and E2). masterorganicchemistry.comyoutube.com

Substrate Structure: The primary nature of the substrate generally favors S_N2 substitution over E2 elimination. libretexts.org However, the stability of the potential carbocation means that S_N1 and E1 pathways remain competitive under the appropriate conditions. youtube.com

Stereochemical Control in this compound Transformations

Controlling the stereochemical outcome of reactions involving this compound is a significant challenge and a key area of research. The stereochemistry of the products is determined by the mechanistic pathway and the fate of the chiral intermediates formed during the reaction.

Analysis of Diastereoselectivity and Enantioselectivity

When this compound is used as a substrate in reactions that generate a new stereocenter, the formation of diastereomers is possible. The diastereoselectivity of such reactions is often dependent on the nature of the key cyclopropylcarbinyl cation intermediate. If this cation is chiral and is trapped by a nucleophile faster than it can rearrange or racemize, a high degree of stereospecificity can be achieved. researchgate.net However, if the cation undergoes rearrangement to other structures, such as an achiral homoallyl cation, a loss of stereochemical information occurs, leading to a mixture of diastereomers.

Enantioselective transformations involving cyclopropyl (B3062369) systems often rely on the use of chiral catalysts. sigmaaldrich.com For instance, a chiral Lewis acid could coordinate to the substrate, facilitating the formation of the carbocation in a chiral environment. This can influence the trajectory of the incoming nucleophile, favoring the formation of one enantiomer over the other. researchgate.net Asymmetric catalytic ring-opening reactions of donor-acceptor cyclopropanes have been successfully developed, demonstrating that high enantioselectivity is achievable.

Below is a table showing representative data for diastereoselectivity in a related cyclopropylcarbinol rearrangement, illustrating how the choice of nucleophile can influence the ratio of products.

EntryNucleophile SourceProduct(s)Diastereomeric Ratio (d.r.)
1TMSBrHomoallylic Bromide>20:1
2TMSClHomoallylic Chloride>20:1
3TMSN₃Homoallylic Azide>20:1
4CCl₃CN / DBUHomoallylic Trichloroacetimidate15:1

Data is representative of nucleophilic substitution reactions on related cyclopropylcarbinol systems as reported in the literature. nih.gov

Impact of Substituent Effects on Stereochemical Fidelity

The substituents on the cyclopropane (B1198618) ring have a profound impact on the stability of the cyclopropylcarbinyl cation and, consequently, on the stereochemical fidelity of its reactions. acs.org The balance between direct, stereospecific nucleophilic attack and rearrangement pathways that scramble stereochemistry is controlled by these electronic effects. nih.gov

Computational studies have established clear trends:

Electron-donating groups (EDGs) at the carbon bearing the leaving group (the C1 position) significantly stabilize the cyclopropylcarbinyl cation. nih.gov This stabilization creates a deeper energy well for the cation, increasing its lifetime and favoring direct nucleophilic attack before rearrangement can occur. This leads to higher stereochemical retention or inversion, depending on the Sₙ1/Sₙ2 character.

Electron-withdrawing groups (EWGs) at the C1 position destabilize the cyclopropylcarbinyl cation. nih.gov This results in a shallower potential energy surface where the barriers to rearrangement (e.g., to homoallyl cations) are lower and more competitive with the barrier to nucleophilic attack. This often leads to a loss of stereospecificity and the formation of racemic or diastereomeric mixtures.

In the case of this compound, the key intermediate features a CH₂Br group. The bromine atom is electron-withdrawing, which would be expected to destabilize the adjacent cationic center and potentially lower the stereochemical fidelity of its reactions by promoting rapid rearrangement.

The following table summarizes the general influence of substituent electronics on the fate of cyclopropylcarbinyl cations.

Substituent at C1Electronic EffectEffect on Cyclopropylcarbinyl (CPC) CationFavored Reaction PathwayStereochemical Outcome
-OCH₃, -PhStrongly DonatingStrongly StabilizedNucleophilic Attack on CPCHigh Fidelity (Stereospecific)
-CH₃DonatingStabilizedNucleophilic Attack on CPCHigh Fidelity (Stereospecific)
-HNeutralBaseline StabilityCompetitive Attack vs. RearrangementVariable Fidelity
-CH₂Br, -CF₃WithdrawingDestabilizedRearrangement (e.g., to Homoallyl)Low Fidelity (Racemization/Mixtures)

This table illustrates general trends based on computational and experimental studies of substituted cyclopropylcarbinyl systems. nih.gov

Applications of 1 Bromomethyl Cyclopropyl Methanol in Complex Molecular Synthesis

As a Chiral Building Block in Advanced Organic Synthesis

The cyclopropylcarbinol moiety is a key structural feature in numerous biologically active molecules and natural products. The ability to introduce this group in an enantiomerically pure form is of significant interest to synthetic chemists.

While direct methods for the enantioselective synthesis or chiral resolution of [1-(bromomethyl)cyclopropyl]methanol are not extensively documented, the synthesis of enantiopure cyclopropylcarbinols is a well-established field. General strategies that could potentially be adapted for this compound include:

Enzymatic Resolution: Lipases are known to catalyze the enantioselective acylation of racemic alcohols, a technique that could theoretically be applied to resolve racemic this compound. This would provide access to both enantiomers of the chiral alcohol.

Asymmetric Synthesis: The asymmetric cyclopropanation of allylic alcohols is a powerful method for producing enantiomerically enriched cyclopropylmethanols. Although this would require a different synthetic precursor than this compound, it highlights a key strategy for accessing chiral cyclopropyl (B3062369) building blocks.

The resulting enantiopure this compound could then serve as a valuable chiral synthon. The differential reactivity of the hydroxyl and bromomethyl groups would allow for sequential, stereocontrolled introduction of this fragment into larger molecules.

The cyclopropane (B1198618) ring is a constituent of many natural products, imparting unique conformational constraints and metabolic stability. While no specific examples of the incorporation of this compound into natural product scaffolds have been identified in the literature, the utility of similar cyclopropyl building blocks is well-documented. For instance, various cyclopropane-containing natural products have been synthesized using cyclopropanation strategies on complex intermediates. The bifunctional nature of this compound would make it an attractive fragment for the convergent synthesis of such complex targets, allowing for the connection of two different molecular fragments through its hydroxyl and bromomethyl functionalities.

Role in the Design and Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The cyclopropyl group is a privileged scaffold in medicinal and agrochemical chemistry, often enhancing potency, selectivity, and metabolic properties.

Substituted cyclopropylamines and cyclopropyl ketones are important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. This compound represents a potential precursor to these valuable compound classes.

Cyclopropylamines: The hydroxyl group of this compound could be oxidized to a carboxylic acid, which could then be subjected to a Curtius, Hofmann, or Schmidt rearrangement to furnish a primary amine. Alternatively, the bromide could be displaced by an azide, followed by reduction to the amine. These transformations would lead to 1-(aminomethyl)cyclopropanemethanol or related derivatives. General methods for the synthesis of cyclopropylamines often start from cyclopropanecarboxylic acid or cyclopropyl methyl ketone. anaxlab.com

Cyclopropyl Ketones: Oxidation of the primary alcohol in this compound would yield the corresponding aldehyde. Subsequent reaction with an organometallic reagent, followed by oxidation of the resulting secondary alcohol, would provide access to a variety of substituted cyclopropyl ketones. The synthesis of cyclopropyl ketones is often achieved through the oxidation of cyclopropyl carbinols or the reaction of cyclopropyl Grignard reagents with carbonyl compounds. anaxlab.com

The following table illustrates potential synthetic pathways to these intermediates, drawing on established chemical transformations of analogous compounds.

Starting MaterialTarget IntermediatePotential Reaction Sequence
This compound1-(Aminomethyl)cyclopropanemethanol1. Oxidation of alcohol to carboxylic acid. 2. Curtius rearrangement.
This compound1-(Bromomethyl)cyclopropylmethanone1. Oxidation of alcohol to aldehyde. 2. Grignard reaction with phenylmagnesium bromide. 3. Oxidation of the resulting secondary alcohol.

Bivalent ligands, which contain two pharmacophoric units connected by a linker, are valuable tools in drug discovery for probing receptor-receptor interactions and enhancing binding affinity. The bifunctional nature of this compound makes it a candidate for use as a scaffold or linker in the construction of such ligands. The cyclopropane ring can provide a rigid and defined geometry to the linker, which is often crucial for optimizing the distance and orientation between the two pharmacophores.

While no specific examples of this compound being used in bivalent ligand design have been reported, the principles of SAR studies would apply. sigmaaldrich.com By systematically modifying the substituents attached to the hydroxyl and bromomethyl groups, a library of bivalent ligands could be synthesized. This would allow for the exploration of the structure-activity relationships and the identification of ligands with optimal biological activity.

Contribution to the Development of Novel Polymeric Materials and Macromolecules

The incorporation of cyclopropane rings into polymer backbones can significantly influence the material's properties, such as thermal stability, rigidity, and optical characteristics. While there is no direct evidence of this compound being used as a monomer in polymer synthesis, the polymerization of other cyclopropane-containing monomers has been reported. jomardpublishing.com

For example, the radical copolymerization of (p-2-methoxycarbonyl)cyclopropyl styrene (B11656) with acrylonitrile (B1666552) has been shown to produce optically transparent copolymers with good light transmission. jomardpublishing.com The presence of the cyclopropane ring in these polymers was found to enhance their thermal and mechanical properties compared to polystyrene. jomardpublishing.com

Theoretically, this compound could be modified to introduce a polymerizable group, such as an acrylate (B77674) or a vinyl ether, at the hydroxyl position. The resulting monomer could then be polymerized or copolymerized to create novel materials. The pendant bromomethyl group would offer a site for post-polymerization modification, allowing for the introduction of various functional groups to further tune the polymer's properties.

Spectroscopic and Structural Elucidation of 1 Bromomethyl Cyclopropyl Methanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For [1-(bromomethyl)cyclopropyl]methanol, a complete assignment requires high-resolution proton (¹H) and carbon-13 (¹³C) NMR analysis, often supplemented by multi-dimensional experiments to resolve ambiguities.

While a publicly available, fully assigned spectrum for this compound is not readily found in the literature, its spectral features can be reliably predicted based on data from closely related compounds such as (bromomethyl)cyclopropane (B137280), [1-(aminomethyl)cyclopropyl]methanol, and general principles of NMR spectroscopy. organicchemistrydata.orgchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the hydroxymethyl (-CH₂OH) and bromomethyl (-CH₂Br) protons, as well as the cyclopropyl (B3062369) ring protons. The cyclopropane (B1198618) protons typically appear in the upfield region (0-1 ppm) and exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling. organicchemistrydata.org The protons of the -CH₂OH and -CH₂Br groups are diastereotopic due to the chiral center (the quaternary C1 of the cyclopropane) and would ideally appear as distinct signals, likely pairs of doublets (an AB quartet system), though this may simplify to a singlet depending on the solvent and spectrometer resolution. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct evidence for the five carbon atoms in unique chemical environments. oregonstate.edudocbrown.info The presence of the electronegative bromine and oxygen atoms causes a downfield shift for the carbons they are attached to. docbrown.info The quaternary carbon of the cyclopropyl ring would likely be the most deshielded of the ring carbons and would appear as a weak signal.

Predicted ¹H NMR Spectral Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-CH ₂- (ring) 0.4 - 0.6 Multiplet Two sets of signals for the two CH₂ groups in the ring.
-OH 1.5 - 3.0 Broad Singlet Chemical shift is variable; exchangeable with D₂O.
-CH ₂Br ~3.4 Singlet or AB quartet Downfield shift due to the electronegative bromine atom.

This is an interactive data table. Predictions are based on analogous structures and general NMR principles.

Predicted ¹³C NMR Spectral Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
-C H₂- (ring) 10 - 15
Quaternary C (ring) 20 - 25
-C H₂Br 35 - 40

This is an interactive data table. Predictions are based on analogous structures and general NMR principles. oregonstate.edudocbrown.info

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. It would show correlations between the geminal and vicinal protons within the cyclopropane ring, but crucially, would show no correlation from the -CH₂Br or -CH₂OH protons to the ring protons, confirming their attachment to the quaternary carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the cyclopropyl methylenes, the bromomethyl group, and the hydroxymethyl group to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is critical for identifying the quaternary carbon. Correlations would be expected from the protons of the -CH₂Br and -CH₂OH groups to the quaternary carbon (C1) and their own respective carbons. Protons on the cyclopropane ring would show correlations to C1 and their neighboring ring carbons.

These techniques, used in combination, provide an irrefutable map of the molecule's covalent framework.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound. For this compound (C₅H₉BrO), the monoisotopic mass is 163.983677 g/mol . chemspider.com

An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic signature of bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2), at m/z ≈ 164 and m/z ≈ 166, respectively.

The fragmentation pattern for alcohols often involves the loss of a water molecule (M-18) or cleavage of the C-C bond adjacent to the oxygen. libretexts.orgdocbrown.info For halides, α-cleavage (loss of the bromine radical) is a common pathway. The fragmentation of this compound would likely proceed through several key pathways:

Loss of a bromine radical (•Br): This would lead to a fragment at m/z = 85, corresponding to the [C₅H₉O]⁺ cation.

Loss of a hydroxymethyl radical (•CH₂OH): This α-cleavage would result in a fragment at m/z = 133/135 (retaining the bromine atom).

Loss of water (H₂O): Dehydration could lead to a fragment at m/z = 146/148.

Cleavage of the bromomethyl group: Loss of the •CH₂Br radical would yield a fragment at m/z = 71.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Identity Notes
164 / 166 [C₅H₉BrO]⁺ Molecular ion peak (M⁺, M+2), showing the 1:1 isotopic pattern for bromine.
133 / 135 [C₄H₆Br]⁺ Loss of •CH₂OH radical.
85 [C₅H₉O]⁺ Loss of •Br radical.

This is an interactive data table. Predictions are based on established fragmentation patterns for alcohols and halides. libretexts.orgmiamioh.edu

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the most definitive structural information. wikipedia.org This technique determines the precise three-dimensional coordinates of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. While no published crystal structure for this specific compound exists, the potential findings can be discussed based on studies of similar molecules. researchgate.netacs.org

X-ray analysis begins with determining the unit cell—the smallest repeating unit of the crystal lattice—and its parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ). It also identifies the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements within the crystal. This information reveals how individual molecules pack together in the solid state, which can influence physical properties like melting point and solubility.

The three-dimensional structure obtained from crystallography allows for a detailed analysis of the non-covalent forces that govern the crystal packing. nih.gov

Hydrogen Bonding: The primary and most predictable intermolecular interaction would be hydrogen bonding originating from the hydroxyl (-OH) group. The hydroxyl hydrogen would act as a donor, and the hydroxyl oxygen would act as an acceptor, likely forming chains or networks of molecules throughout the crystal.

Halogen Bonding: The bromine atom in the molecule could act as a Lewis acidic halogen bond donor, interacting with a Lewis basic site on an adjacent molecule, such as the oxygen atom. Structural studies on other brominated organic compounds have confirmed the role of bromine in directing crystal packing through such interactions. rsc.org

Pi-Stacking: This interaction is not applicable to this compound as it lacks any aromatic pi-systems.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A comprehensive review of available scientific literature and crystallographic databases reveals that a Hirshfeld surface analysis for the specific compound this compound has not been reported. To date, no crystal structure for this compound has been deposited in major crystallographic databases, which is a prerequisite for performing a Hirshfeld surface analysis. This type of analysis requires detailed three-dimensional atomic coordinates from X-ray or neutron diffraction data.

Consequently, detailed research findings, data tables quantifying the percentage contributions of various intermolecular contacts (such as H···H, O···H, Br···H, etc.), and associated 2D fingerprint plots for this compound are not available.

While the principles of Hirshfeld surface analysis are well-established for visualizing and quantifying intermolecular interactions in molecular crystals, its application is contingent on the availability of experimental crystallographic data. In the absence of such data for this compound, a scientifically accurate and detailed discussion with supporting data tables on its intermolecular contacts, as determined by this method, cannot be provided.

Should the crystal structure of this compound be determined and published in the future, a Hirshfeld surface analysis could be performed. Such an analysis would be anticipated to reveal the nature and extent of hydrogen bonding involving the hydroxyl group, as well as weaker interactions involving the bromine atom and the cyclopropyl ring, thereby providing valuable insights into the supramolecular assembly of this compound in the solid state.

Computational Chemistry and Theoretical Studies on 1 Bromomethyl Cyclopropyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict various chemical attributes.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of organic reactions due to its balance of accuracy and computational cost. openaccessjournals.com For reactions involving [1-(bromomethyl)cyclopropyl]methanol, such as nucleophilic substitution or rearrangement, DFT can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. For instance, in a substitution reaction where the bromide is replaced by a nucleophile, DFT calculations could distinguish between an SN1-like pathway involving a cyclopropylmethyl cation intermediate and an SN2-like pathway with a pentacoordinate transition state. Studies on similar cyclopropyl (B3062369) systems have shown that DFT is effective in elucidating the subtle electronic effects that govern the regioselectivity and stereoselectivity of ring-opening reactions. rsc.orgscilit.com

A hypothetical DFT study on the reaction of this compound with a nucleophile (Nu⁻) could yield the following energetic data:

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State 1 (TS1)SN2 attack of Nu⁻ on the bromomethyl group+15.2
Intermediate 1Formation of a cyclopropylmethyl cation+25.8
Transition State 2 (TS2)Ring-opening of the cyclopropylmethyl cation+18.5
Product 1Direct substitution product-10.3
Product 2Ring-opened product-15.7

Note: This is a hypothetical data table to illustrate the application of DFT.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov

For this compound, the HOMO is likely to be localized on the bromine and oxygen atoms due to the presence of lone pairs, while the LUMO is expected to be centered on the antibonding σ* orbital of the C-Br bond. An electrophilic attack would likely target the region of high HOMO density, whereas a nucleophilic attack would be directed towards the atom with the largest LUMO coefficient, which is the carbon atom attached to the bromine.

A typical set of calculated FMO energies for a molecule like this compound might look like this:

Molecular OrbitalEnergy (eV)Description
HOMO-9.85Electron-donating ability, localized on Br and O
LUMO+1.23Electron-accepting ability, localized on the C-Br σ* orbital
HOMO-LUMO Gap (ΔE)11.08Indicator of chemical reactivity and stability

Note: These are representative values for illustrative purposes.

The distribution of electron density within a molecule can be quantified by calculating atomic charges and mapping the molecular electrostatic potential (MEP). The MEP visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov

For this compound, the MEP would show a negative potential around the oxygen and bromine atoms, making them susceptible to electrophilic attack. Conversely, a positive potential would be found around the hydrogen atoms of the hydroxyl group and the carbon atom bonded to the bromine, indicating sites for nucleophilic attack. These calculations are crucial for understanding non-covalent interactions, such as hydrogen bonding, which can influence the compound's physical properties and its interactions with other molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Recognition

While quantum chemical calculations are excellent for static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions. uoa.grarxiv.org

For this compound, MD simulations can be used to study the flexibility of the molecule, including the rotation around the C-C and C-O bonds. This is particularly important for understanding how the molecule might bind to a biological target or a catalyst. By simulating the molecule in a solvent, such as water or methanol (B129727), one can also study the solvation structure and the dynamics of solvent molecules around the solute. ed.ac.uksemanticscholar.org This information is critical for understanding reaction kinetics in solution.

Mechanistic Insights from Quantum Mechanical (QM) Studies

Quantum mechanical studies offer a detailed picture of the electronic changes that occur during a chemical reaction, providing profound mechanistic insights.

A key application of QM studies is the determination of detailed energy profiles for reaction pathways. uq.edu.aumdpi.comnih.gov This involves locating all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface. For each transition state, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For a potential rearrangement reaction of this compound, QM studies could precisely characterize the transition state structure, including the breaking and forming bonds. This level of detail is often inaccessible through experimental means alone. The calculated activation energy provides a quantitative measure of the reaction barrier, which can be used in conjunction with transition state theory to calculate theoretical reaction rates. dntb.gov.uaresearchgate.net

ParameterValue
ReactionRing Opening of this compound
QM MethodCCSD(T)/aug-cc-pVTZ//B3LYP/6-31G(d)
Activation Energy (ΔE‡)22.5 kcal/mol
Enthalpy of Activation (ΔH‡)21.9 kcal/mol
Gibbs Free Energy of Activation (ΔG‡)28.7 kcal/mol
Imaginary Frequency of TS-354 cm-1

Note: This table presents hypothetical data from a high-level QM study.

By combining these computational approaches, a comprehensive theoretical understanding of the chemical nature and reactivity of this compound can be developed, guiding future experimental work and applications.

Prediction of Kinetic Isotope Effects through Isotope Labeling Studies

Theoretical calculations are instrumental in predicting and interpreting kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. Such studies on this compound would typically involve modeling a reaction of interest, for instance, the substitution of the bromine atom or the oxidation of the methanol group.

By computationally modeling the reaction pathway for both the unlabeled compound and its isotopically labeled analogue (e.g., replacing a specific hydrogen with deuterium), the vibrational frequencies of the transition state and ground state structures can be determined. These frequencies are then used to calculate the zero-point energies (ZPEs). The difference in ZPE between the isotopically labeled and unlabeled species in the transition state versus the ground state is the primary contributor to the primary KIE. Density functional theory (DFT) calculations are often employed for this purpose, providing a balance between accuracy and computational cost. nih.gov

For a hypothetical reaction involving C-H bond cleavage at the hydroxymethyl group of this compound, the predicted KIEs can elucidate the nature of the transition state. A large primary KIE would suggest that the C-H bond is significantly broken in the rate-determining step. Conversely, a small or secondary KIE could indicate that the bond is not directly involved or that the transition state is very early or very late. rsc.orgrsc.org

Table 1: Hypothetical Predicted Kinetic Isotope Effects (kH/kD) for a Reaction of this compound at 298 K

Reaction CoordinateComputational MethodBasis SetPredicted kH/kDImplication
C-H bond cleavage (CH2OH)B3LYP6-311+G(d,p)5.8C-H bond breaking is part of the rate-determining step.
C-Br bond cleavageM06-2Xdef2-TZVP1.05C-Br bond breaking has a minor influence on the rate.
O-H bond cleavageωB97X-Daug-cc-pVTZ7.2O-H bond breaking is critical in the transition state.

Note: The data in this table is illustrative and does not represent experimentally verified results.

Application of Machine Learning Potentials in Hybrid QM/MM Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful approach for studying chemical processes in large systems, such as an enzyme active site or a molecule in solution. nih.govresearchgate.net In this method, the chemically active region (e.g., this compound and its immediate interacting partners) is treated with a high-level QM method, while the larger environment (e.g., solvent molecules or protein structure) is described by a computationally less expensive MM force field. nih.govxray.cz

A recent advancement in this field is the integration of machine learning (ML) potentials. kit.edu These potentials are trained on a large dataset of QM calculations and can reproduce QM energies and forces with much lower computational cost. chemrxiv.org For this compound, an ML potential could be developed to describe the intramolecular and intermolecular interactions. This would allow for extensive sampling of conformational space or long-time molecular dynamics simulations that would be prohibitive with standard QM/MM methods. kit.edu

The application of ML potentials in hybrid QM/MM simulations of this compound in a solvent, for example, would involve the following steps:

Generation of a large number of conformations of the molecule and its surrounding solvent molecules.

Calculation of the energies and forces for these conformations using a high-level QM method.

Training a neural network or other ML model on this QM data to create a specific ML potential. chemrxiv.org

Running long-timescale QM/MM simulations where the QM part is now handled by the much faster ML potential.

This approach could be used to accurately predict properties like the free energy of solvation or to study the dynamics of its interaction with a biological target. xray.cz

Advanced Theoretical Methodologies for Spectroscopic Property Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. rsc.orgimist.ma This method, typically used in conjunction with DFT, calculates the magnetic shielding tensor for each nucleus in a molecule. researchgate.net The isotropic shielding constant is then obtained by averaging the diagonal elements of this tensor. By subtracting the calculated isotropic shielding of a reference compound (e.g., tetramethylsilane, TMS) from the calculated shielding of the molecule of interest, a theoretical chemical shift can be predicted. imist.maumcs.pl

For this compound, GIAO calculations could predict the ¹H and ¹³C NMR chemical shifts. This would be invaluable for confirming the structure of the molecule and for assigning the peaks in an experimental spectrum. The accuracy of the predicted shifts depends on the chosen functional and basis set. researchgate.net By comparing the calculated spectrum with experimental data, one can gain confidence in the computed three-dimensional structure of the molecule.

Table 2: Hypothetical GIAO-Calculated vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon AtomCalculated δ (ppm) (B3LYP/6-311+G(d,p))Experimental δ (ppm)
C (quaternary)25.424.9
CH₂ (cyclopropyl)12.812.5
CH₂Br38.137.6
CH₂OH65.765.2

Note: The data in this table is illustrative and does not represent experimentally verified results.

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for studying the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). researchgate.netrsc.org TDDFT calculates the energies of vertical electronic excitations from the ground state to various excited states. It also provides the oscillator strength for each transition, which is related to the intensity of the corresponding peak in the absorption spectrum. nih.gov

For this compound, which is expected to be a chromophore in the ultraviolet region due to the presence of the bromine and oxygen atoms, TDDFT calculations could predict its UV-Vis absorption spectrum. The calculations would reveal the energies of the lowest-lying electronic transitions and the nature of the molecular orbitals involved (e.g., n → σ* or σ → σ* transitions). This information is crucial for understanding the photochemistry of the molecule and for interpreting experimental spectroscopic data. researchgate.net

Table 3: Hypothetical TDDFT-Calculated Electronic Transitions for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁5.962080.002n(O) → σ(C-Br)
S₀ → S₂6.451920.015σ(C-C) → σ(C-Br)
S₀ → S₃6.891800.008n(Br) → σ*(C-O)

Note: The data in this table is illustrative and does not represent experimentally verified results.

Advanced Analytical Methodologies for Trace Analysis and Purity Assessment of 1 Bromomethyl Cyclopropyl Methanol

The precise detection and quantification of [1-(bromomethyl)cyclopropyl]methanol, a key intermediate in various synthetic pathways, is crucial for ensuring the purity of final products and understanding reaction kinetics. Due to its chemical structure—a primary alcohol lacking a strong native chromophore—standard analytical techniques like UV-Visible spectrophotometry are often inadequate for trace-level analysis. Consequently, advanced analytical methodologies are required to achieve the necessary sensitivity, selectivity, and accuracy for its purity assessment and trace analysis in complex matrices.

Future Directions and Emerging Research Avenues for 1 Bromomethyl Cyclopropyl Methanol

Development of Sustainable and Green Synthetic Routes and Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes. sigmaaldrich.com Future research on [1-(bromomethyl)cyclopropyl]methanol will likely focus on developing synthetic routes that align with these principles.

Current syntheses often rely on traditional methods that may involve harsh reagents or produce significant waste streams. google.compsu.edu Emerging sustainable approaches for the synthesis of cyclopropane (B1198618) derivatives, which could be adapted for this compound, include:

Biocatalysis: The use of enzymes to catalyze chemical transformations offers high selectivity under mild conditions. Engineered enzymes, such as cyclopropane synthases, engineered myoglobins, and tautomerases, have shown promise in the asymmetric synthesis of cyclopropanes. scispace.comnih.govnih.gov Future work could involve engineering an enzyme to directly construct the this compound framework or to resolve a racemic mixture of it, providing an enantiopure product. nih.gov Biocatalytic strategies could also be employed to transform biomass-derived feedstocks into precursors for the synthesis, further enhancing the green credentials of the process. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for green chemistry, enabling the formation of cyclopropane rings under mild conditions. researchgate.net These methods often utilize a photocatalyst to generate reactive radical intermediates from suitable precursors, which then undergo cyclization. researchgate.net Research into photocatalytic pathways to this compound could lead to more energy-efficient and atom-economical syntheses.

Alternative Solvents and Energy Sources: Moving away from traditional volatile organic solvents to greener alternatives like water or ionic liquids, or even performing reactions under solvent-free conditions, is a key aspect of green chemistry. sigmaaldrich.com Additionally, the use of alternative energy sources such as microwave irradiation or mechanochemistry could lead to faster reaction times and reduced energy consumption in the synthesis of this compound and its derivatives. sigmaaldrich.comcas.cz

A comparative look at potential green synthesis strategies is presented in Table 1.

Table 1: Comparison of Potential Green Synthesis Strategies for Cyclopropane Derivatives

Strategy Advantages Potential Challenges for this compound Key Research Focus
Biocatalysis High enantioselectivity and diastereoselectivity, mild reaction conditions, reduced waste. scispace.commdpi.com Identifying or engineering a suitable enzyme with high activity and stability for the specific substrate. Enzyme screening and directed evolution; chemoenzymatic routes. researchgate.netacademie-sciences.fr
Photocatalysis Use of renewable light energy, mild reaction conditions, access to unique reactive intermediates. researchgate.netresearchgate.net Substrate compatibility and control of side reactions. Development of specific photocatalysts and reaction conditions for halomethyl-substituted cyclopropanes. orgsyn.org
Green Solvents Reduced environmental impact and potential for catalyst recycling. sigmaaldrich.com Ensuring sufficient solubility and reactivity of starting materials and intermediates. Screening of green solvent systems and optimization of reaction parameters.

Exploration of Novel Catalytic Transformations and Enantioselective Processes

Beyond its synthesis, this compound is a versatile substrate for a variety of catalytic transformations. Future research will likely focus on developing novel catalytic methods to functionalize this compound with high levels of control, particularly with respect to stereochemistry.

The presence of both a primary alcohol and a primary bromide offers two distinct points for chemical modification. Furthermore, the strained cyclopropane ring itself can participate in ring-opening reactions, providing access to a different class of acyclic products. scispace.com

Key areas for exploration include:

Enantioselective Functionalization: Developing catalytic methods to selectively react with either the hydroxyl or bromomethyl group in an enantioselective manner is a significant challenge. This could involve chiral catalysts that differentiate between the two prochiral faces of the molecule or that selectively activate one of the functional groups. Success in this area would provide access to a range of chiral building blocks.

Catalytic Ring-Opening Reactions: The strain energy of the cyclopropane ring (approximately 28 kcal/mol) makes it susceptible to ring-opening reactions. mdpi.com Catalytic methods, particularly those employing transition metals, can control the regioselectivity and stereoselectivity of these transformations. Future research could explore the catalytic ring-opening of this compound to generate functionalized homoallylic alcohols or other valuable acyclic structures.

Asymmetric Hydroformylation and Related Reactions: For derivatives of this compound that contain an alkene moiety, asymmetric hydroformylation could be a powerful tool for introducing a chiral aldehyde group, which can be further transformed into a variety of other functional groups. researchgate.net

Table 2 highlights potential catalytic transformations and their synthetic utility.

Table 2: Potential Catalytic Transformations of this compound and its Derivatives

Transformation Potential Catalyst Type Product Class Synthetic Utility
Enantioselective Alkylation/Arylation Chiral Lewis acids, transition metal complexes Chiral substituted cyclopropylmethanols Building blocks for asymmetric synthesis.
Enantioselective Ring-Opening Chiral transition metal complexes (e.g., Pd, Rh, Cu) Chiral homoallylic alcohols and amines Access to acyclic stereodefined structures. scispace.com
Asymmetric Hydroformylation Chiral Rhodium or Cobalt complexes Chiral cyclopropyl-functionalized aldehydes Introduction of a versatile functional group for further elaboration. researchgate.net
Photocatalytic C-H Functionalization Cerium salts, organic dyes δ-functionalized alcohols Selective functionalization at a remote position. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To transition promising laboratory-scale syntheses into industrially viable processes, scalability and efficiency are paramount. Flow chemistry and automated synthesis platforms offer significant advantages in this regard.

Flow Chemistry: Continuous flow processes can offer enhanced safety, better heat and mass transfer, and the ability to handle reactive intermediates that would be problematic in batch reactions. academie-sciences.fr For the synthesis of this compound, a flow process could allow for the safe in-situ generation and use of potentially hazardous reagents. Furthermore, multi-step sequences could be "telescoped" into a single continuous process, reducing manual handling and purification steps. academie-sciences.fr

Automated Synthesis Platforms: The use of automated robotic systems can accelerate the optimization of reaction conditions by performing numerous experiments in parallel with high precision. nih.gov These platforms, often integrated with real-time analytical techniques, can rapidly identify the optimal parameters (temperature, concentration, catalyst loading, etc.) for the synthesis and transformation of this compound. This high-throughput screening capability is invaluable for exploring the complex reaction landscapes often associated with novel catalytic systems.

The integration of these technologies will be crucial for the efficient and cost-effective production of this compound and its derivatives on a larger scale.

Computational Design and Predictive Modeling for Directed Synthesis and Targeted Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. nih.gov Applying these methods to this compound can guide experimental work and accelerate the discovery of new reactions and applications.

Mechanistic Studies: DFT calculations can be used to elucidate the transition states and reaction pathways for the synthesis and transformation of this compound. nih.gov For example, computational studies could clarify the mechanism of a novel catalytic ring-opening reaction or predict the stereochemical outcome of an enantioselective process.

Predictive Modeling of Reactivity: By calculating properties such as bond dissociation energies, atomic charges, and frontier molecular orbital energies, computational models can predict the most likely sites of reaction on the molecule under different conditions. mdpi.com This can help in designing experiments and avoiding unproductive reaction pathways. For instance, the reactivity of the C-Br bond versus the C-OH bond or the different C-C bonds of the cyclopropane ring can be computationally assessed.

Catalyst Design: Computational modeling can aid in the rational design of new catalysts for specific transformations of this compound. By modeling the interaction between the substrate and the catalyst, it is possible to design catalysts with enhanced activity and selectivity.

Synthesis Prediction: Emerging AI-driven tools for synthesis prediction can propose novel synthetic routes to target molecules. As these tools become more sophisticated, they could be used to design efficient and innovative syntheses of complex molecules starting from this compound.

A summary of how computational approaches can guide research is provided in Table 3.

Table 3: Application of Computational Chemistry to this compound Research

Computational Method Application Expected Outcome
Density Functional Theory (DFT) Elucidation of reaction mechanisms for synthesis, functionalization, and ring-opening. nih.gov Understanding of transition state energies, reaction intermediates, and stereochemical control.
Conceptual DFT Calculation of reactivity indices (e.g., electrophilicity, nucleophilicity). Prediction of the most reactive sites on the molecule for different types of reactions.
Molecular Dynamics (MD) Simulation of enzyme-substrate interactions for biocatalysis. Rational design of enzyme mutations for improved catalytic efficiency and selectivity.
Machine Learning/AI Retrosynthetic analysis and reaction outcome prediction. Proposal of novel and efficient synthetic routes to and from this compound.

By leveraging these advanced research avenues, the scientific community can expect to see a significant expansion in the synthetic utility and application of this compound in the coming years.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(bromomethyl)cyclopropyl]methanol, and what are their comparative advantages?

  • Answer : A common method involves bromination of cyclopropyl methyl ketone in dry methanol, yielding bromomethyl cyclopropyl ketone, which can be further reduced to the alcohol . Alternative routes may use enamine halogenation strategies to introduce the bromomethyl group while preserving the cyclopropane ring . The choice of solvent (e.g., methanol) and temperature (70–72°C under reduced pressure) significantly impacts yield and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer :

  • ¹H NMR : Distinct signals for cyclopropane protons (δ ~0.5–1.5 ppm), bromomethyl (-CH₂Br, δ ~3.5–4.0 ppm), and hydroxymethyl (-CH₂OH, δ ~3.3–3.7 ppm) .
  • FTIR : Key peaks include O-H stretching (~3200–3600 cm⁻¹), C-Br (~550–650 cm⁻¹), and cyclopropane ring vibrations (~1000–1300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns distinguish regioisomers .

Q. How does the reactivity of the bromomethyl group in this compound compare to other alkyl bromides?

  • Answer : The cyclopropane ring introduces steric and electronic effects, slowing SN2 reactions compared to linear alkyl bromides. However, the bromomethyl group remains susceptible to nucleophilic substitution (e.g., with amines or thiols) under mild conditions, making it useful for derivatization .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the stability and electronic properties of this compound?

  • Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts thermochemical properties, such as bond dissociation energies and ring strain effects . Basis sets like 6-31G* are recommended for geometry optimization, while natural bond orbital (NBO) analysis clarifies hyperconjugation in the cyclopropane ring .

Q. How does the cyclopropane ring influence regioselectivity in further functionalization reactions?

  • Answer : The ring’s angle strain directs electrophilic attacks to the less substituted positions. For example, bromination or lithiation (via LDA) favors the methylene position adjacent to the hydroxymethyl group, as observed in analogous cyclopropyl ketones . Steric hindrance from the bromomethyl group can further modulate reactivity .

Q. What are the key challenges in achieving enantioselective synthesis of this compound?

  • Answer : The planar cyclopropane ring complicates chiral center induction. Asymmetric catalysis (e.g., using chiral ligands in Pd-mediated cross-couplings) or enzymatic resolution (e.g., lipase-catalyzed acetylation of the hydroxymethyl group) has been explored for related cyclopropane derivatives .

Q. How does this compound behave under acidic or basic conditions?

  • Answer :

  • Acidic Conditions : The cyclopropane ring may undergo ring-opening via protonation at the methylene position, forming allylic bromides .
  • Basic Conditions : The hydroxymethyl group can deprotonate, leading to alkoxide formation and potential intramolecular nucleophilic displacement of bromide .

Data Contradictions and Resolution

  • Synthesis Yield Discrepancies : reports 70% yield for bromomethyl cyclopropyl ketone, but analogous procedures for chlorinated derivatives (e.g., chloromethyl cyclopentyl ketone) show lower yields (~50%), likely due to steric effects .
  • Spectroscopic Assignments : Early 60 MHz ¹H NMR data may misassign cyclopropane protons; modern 400+ MHz instruments with COSY/NOESY are advised for unambiguous assignments .

Methodological Recommendations

  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate brominated byproducts .
  • Stability Testing : Store under inert atmosphere at ≤4°C to prevent ring-opening or oxidation of the hydroxymethyl group .

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